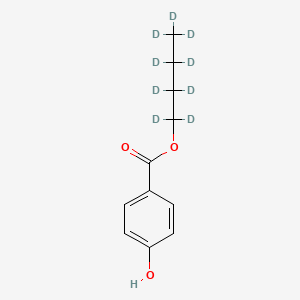

Butyl-d9 Paraben

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Butyl-d9 Paraben, also known as Butyl 4-hydroxybenzoate-d9, is an organic compound that has been proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions and as a flavoring additive in food . The primary targets of this compound are microbial cells, particularly bacteria and fungi .

Mode of Action

The exact mechanism of how parabens, including this compound, work is unknown but they are proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Parabens, including this compound, have been found to affect various biochemical pathways. They can disrupt the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, they can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It has been suggested that parabens may be associated with an increased risk of thyroid cancer and benign nodules . In addition, exposure to Butyl Paraben has been linked to changes in behavior and neurotransmitters, and cell apoptosis in the brain of Chinese striped-necked turtles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequency of use of personal care products has been found to correlate very well with urine biomarker levels of paraben and phenols . Furthermore, several chemicals, including parabens, were found to be inversely related to BMI, and lower levels of parabens were observed for participants with current eczema .

Biochemical Analysis

Cellular Effects

Parabens have been associated with an increased risk of thyroid cancer . This suggests that Butyl-d9 Paraben may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that parabens can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

One study found no effect of butyl paraben at environmentally relevant concentration levels (0.5 μg L −1) during a 32-day experiment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl-d9 Paraben involves the esterification of 4-hydroxybenzoic acid with butanol-d9. The reaction is typically catalyzed by an acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The use of sodium bisulfate as a catalyst instead of sulfuric acid is preferred due to its non-corrosive nature and environmental safety . The reaction mixture is heated under reflux, and the product is purified through a series of washing, drying, and distillation steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butyl-d9 Paraben undergoes various chemical reactions, including:

Esterification: Formation of esters through reaction with alcohols.

Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.

Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.

Common Reagents and Conditions:

Esterification: Acid catalysts such as sulfuric acid or sodium bisulfate, reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 4-hydroxybenzoic acid and butanol-d9.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Butyl-d9 Paraben is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Profiling: Investigating metabolic pathways and identifying metabolites.

Environmental Studies: Tracking the fate and transport of parabens in the environment.

Toxicological Studies: Assessing the safety and potential health risks of parabens

Comparison with Similar Compounds

- Methylparaben

- Ethylparaben

- Propylparaben

- Butylparaben

Comparison: Butyl-d9 Paraben is unique due to its deuterium labeling, which distinguishes it from other parabens. This labeling enhances its utility in scientific research, particularly in studies requiring precise tracking of the compound. While other parabens like Methylparaben, Ethylparaben, and Propylparaben are also used as preservatives, they lack the deuterium labeling that makes this compound valuable for specialized applications .

Biological Activity

Butyl-d9 paraben, a derivative of butylparaben (CAS No. 94-26-8), is widely used as a preservative in cosmetics, food, and pharmaceuticals. Its biological activity has garnered significant attention due to concerns regarding its potential endocrine-disrupting properties and overall safety in human health. This article explores the biological activity of this compound, focusing on its metabolism, potential toxicological effects, and implications for human health.

- IUPAC Name : Butyl 4-hydroxybenzoate

- Molecular Formula : C11H14O3

- Molar Mass : 194.23 g/mol

- Appearance : Colorless, odorless crystalline powder

- Melting Point : 68 to 69 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like acetone and ethanol.

Metabolism and Absorption

This compound is primarily metabolized to p-hydroxybenzoic acid (PHBA) in the liver. Studies have shown that butylparaben is not readily absorbed through the skin, with only about 3% dermal absorption being considered for risk assessment purposes.

Key Findings on Metabolism:

- Absorption Rates : In a study where dermal doses of butylparaben were applied to rats, approximately 52% of a low dose (10 mg/kg) was absorbed after 72 hours, while only 8% was absorbed at a higher dose (100 mg/kg) .

- Metabolic Clearance : The half-life of butylparaben in human hepatocytes was significantly longer (approximately 24–30 minutes ) compared to rat hepatocytes (around 3.5 minutes ) . This indicates a slower metabolic rate in humans.

Endocrine Disruption Potential

This compound has been implicated as a potential endocrine disruptor. Research indicates that its estrogenic activity increases with the length of the alkyl chain:

| Paraben Type | Estrogenic Potency |

|---|---|

| Methylparaben | Lowest |

| Ethylparaben | Low |

| Propylparaben | Moderate |

| Butylparaben | Higher |

While butylparaben exhibits estrogenic activity, it remains significantly less potent than 17β-estradiol, with estimates suggesting it is 1,000 to 1,000,000 times less potent .

Case Study Insights

A multigenerational reproductive toxicity study conducted by the National Toxicology Program assessed dietary exposure to butylparaben in rats. The findings indicated:

- No adverse effects on fertility or reproductive parameters across generations.

- Increased liver weights and incidences of non-neoplastic liver lesions suggest liver toxicity as a concern .

Oxidative Stress and Cytotoxicity

Recent studies have highlighted the impact of this compound on oxidative stress markers:

- Increased levels of malondialdehyde (MDA) were observed, indicating lipid peroxidation.

- Antioxidant enzyme activities (SOD, CAT) were negatively correlated with butylparaben concentrations .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Estrogenic Activity | Moderate; less potent than natural estrogens |

| Metabolism | Rapidly metabolized to PHBA; slower in humans |

| Toxicity | Liver identified as a target organ; no reproductive toxicity observed in high-dose studies |

| Oxidative Stress | Induces oxidative stress; affects antioxidant enzyme activity |

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.